

# Pradigastat Sodium: A Comparative Guide to its Efficacy in Triglyceride Reduction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **Pradigastat Sodium**, a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), and its effects on triglyceride levels. The information presented is based on clinical trial data to offer an objective comparison with other triglyceride-lowering therapies.

# **Introduction to Pradigastat Sodium**

**Pradigastat Sodium** (formerly LCQ908) is an investigational drug developed for the treatment of Familial Chylomicronemia Syndrome (FCS).[1][2][3] FCS is a rare genetic disorder characterized by a deficiency in lipoprotein lipase (LPL), leading to severe hypertriglyceridemia due to the accumulation of chylomicrons in the blood.[1][3][4][5] **Pradigastat Sodium**'s mechanism of action targets the synthesis of triglycerides in the intestine, offering a novel therapeutic approach for managing FCS.[1][2][3][4][5]

#### **Mechanism of Action: DGAT1 Inhibition**

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[2][6] It catalyzes the reaction of diacylglycerol and acyl-CoA to form triglycerides. In the small intestine, DGAT1 is crucial for the assembly and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the bloodstream.



By selectively inhibiting DGAT1, **Pradigastat Sodium** reduces the synthesis of triglycerides within enterocytes, thereby decreasing the formation and secretion of chylomicrons.[4][5][6] This leads to a reduction in both fasting and postprandial triglyceride levels.



Click to download full resolution via product page

**Figure 1:** Signaling pathway of DGAT1 inhibition by Pradigastat.

## **Experimental Data: Clinical Trial Results**

The primary clinical evidence for Pradigastat's efficacy comes from an open-label study (NCT01146522) involving six patients with FCS.[1][3][4] The study evaluated the effects of three different daily doses of Pradigastat (10 mg, 20 mg, and 40 mg) administered over 21-day periods.[1][4]

### **Fasting Triglyceride Levels**



Pradigastat demonstrated a dose-dependent reduction in fasting triglyceride levels. The 20 mg and 40 mg doses resulted in significant decreases from baseline.[1][4][5]

| Dose  | Mean Reduction from Baseline |  |
|-------|------------------------------|--|
| 10 mg | No significant reduction     |  |
| 20 mg | 41%                          |  |
| 40 mg | 70%                          |  |

**Table 1:** Effect of Pradigastat on Fasting Triglyceride Levels in FCS Patients.[1][4][5]

# Postprandial Triglyceride and Apolipoprotein B-48 (ApoB48) Levels

The study also revealed substantial reductions in postprandial triglycerides and both fasting and postprandial ApoB48 levels, particularly with the 20 mg and 40 mg doses.[1][4][5] ApoB48 is a key structural protein of chylomicrons, and its reduction further supports the mechanism of inhibited chylomicron synthesis.[7]

| Parameter                  | 20 mg Dose vs. 10 mg<br>Dose | 40 mg Dose vs. 10 mg<br>Dose |
|----------------------------|------------------------------|------------------------------|
| Postprandial TG AUC (0-9h) | Significant Reduction        | Significant Reduction        |
| Fasting ApoB48             | Significant Reduction        | Significant Reduction        |

**Table 2:** Effect of Pradigastat on Postprandial Triglycerides and Fasting ApoB48.[5]

### **Experimental Protocol: NCT01146522**

The clinical trial was designed as an open-label, three-period, sequential treatment study.[3]

Participants: Six patients with a confirmed diagnosis of Familial Chylomicronemia Syndrome.
[1][3][4]



- Run-in Period: A one-week very low-fat diet run-in period preceded the treatment phases.[1] [3][4]
- Treatment Periods: Patients underwent three consecutive 21-day treatment periods with Pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[1][4]
- Washout Periods: Each treatment period was separated by a washout period of at least four weeks.[1][4]
- Assessments: Fasting triglyceride levels were measured weekly. Postprandial triglycerides and ApoB48 levels were also monitored.[1][4]

Figure 2: Workflow of the NCT01146522 clinical trial.

# Comparison with Other Triglyceride-Lowering Agents

While direct head-to-head trials are limited, a comparison of the percentage reduction in triglycerides can provide context for Pradigastat's efficacy relative to other established therapies. It is important to note that Pradigastat has been specifically studied in the FCS population, where other agents have little to no effect.[5]

| Drug Class          | Agent(s)                   | Typical Triglyceride<br>Reduction |
|---------------------|----------------------------|-----------------------------------|
| DGAT1 Inhibitor     | Pradigastat Sodium         | Up to 70% (in FCS)                |
| Fibrates            | Fenofibrate, Gemfibrozil   | 30-50%[8]                         |
| Omega-3 Fatty Acids | Icosapent ethyl            | 20-50%[8]                         |
| Statins             | Atorvastatin, Rosuvastatin | 10-30%[8]                         |
| ApoC-III Inhibitor  | Volanesorsen               | ~77% (in FCS)[9]                  |

**Table 3:** Comparative Efficacy of Triglyceride-Lowering Agents.

# **Safety and Tolerability**



In the clinical trial, Pradigastat was generally safe and well-tolerated.[1][4][5] The most commonly reported adverse events were mild and transient gastrointestinal issues, such as diarrhea, abdominal pain, and nausea.[4]

### Conclusion

Pradigastat Sodium has demonstrated substantial efficacy in reducing both fasting and postprandial triglyceride levels in patients with Familial Chylomicronemia Syndrome.[1][4][5][10] Its novel mechanism of inhibiting intestinal triglyceride synthesis via DGAT1 inhibition addresses a key pathological driver in this rare and difficult-to-treat disease.[2][4][5] The available clinical data suggests that Pradigastat, particularly at a 40 mg daily dose, can achieve triglyceride reductions comparable to or exceeding those of other potent lipid-lowering therapies, positioning it as a promising treatment for FCS.[4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rareconnect.org [rareconnect.org]
- 3. effect-of-the-dgat1-inhibitor-pradigastat-on-triglyceride-and-apob48-levels-in-patients-with-familial-chylomicronemia-syndrome Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Frontiers | ApoB48 as an Efficient Regulator of Intestinal Lipid Transport [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. Managing of Dyslipidaemia Characterized by Accumulation of Triglyceride-Rich Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]



- 10. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome OAK Open Access Archive [oak.novartis.com]
- To cite this document: BenchChem. [Pradigastat Sodium: A Comparative Guide to its Efficacy in Triglyceride Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610186#validating-pradigastat-sodium-s-effect-on-triglyceride-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com